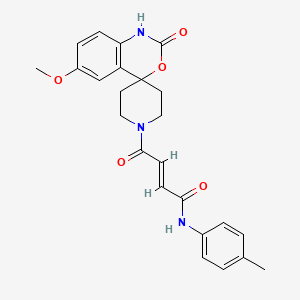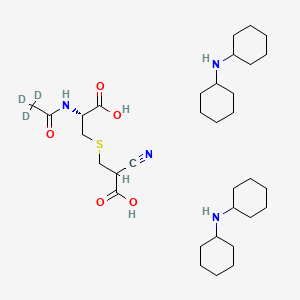
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C33H58N4O5S and a molecular weight of 622.90 . This compound is not intended for diagnostic or therapeutic use but is valuable for research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves several steps, typically starting with the acetylation of L-cysteine. The reaction conditions often require a controlled environment with specific reagents to ensure the correct formation of the compound. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under stringent conditions to maintain purity and consistency. The process includes multiple purification steps to remove any impurities and ensure the final product meets research-grade standards .
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides .
科学的研究の応用
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is used in various scientific research applications, including:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it aids in the development of new drugs and therapies by providing insights into biochemical pathways.
Industry: It is used in the production of research-grade chemicals and reagents.
作用機序
The mechanism of action of N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by forming covalent bonds or altering their conformation. This modulation can affect various biochemical processes, providing valuable insights into the compound’s effects .
類似化合物との比較
Similar Compounds
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine
- N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine (bis(dicyclohexylamine))
Uniqueness
N-Acetyl-S-(2-cyanocarboxyethyl)-L-cysteine-d3 (bis(dicyclohexylamine)) is unique due to its deuterium labeling (d3), which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for more precise measurements and analysis compared to its non-deuterated counterparts .
特性
分子式 |
C33H58N4O5S |
|---|---|
分子量 |
625.9 g/mol |
IUPAC名 |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C9H12N2O5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)11-7(9(15)16)4-17-3-6(2-10)8(13)14/h2*11-13H,1-10H2;6-7H,3-4H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t;;6?,7-/m..0/s1/i;;1D3 |
InChIキー |
COOCJSYKZVYOLT-RBTWNPPASA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(=O)NC(CSCC(C#N)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
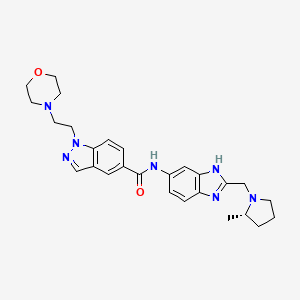
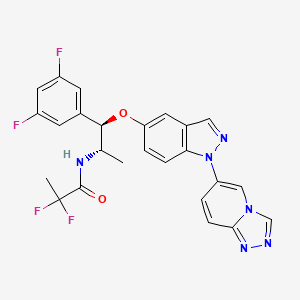
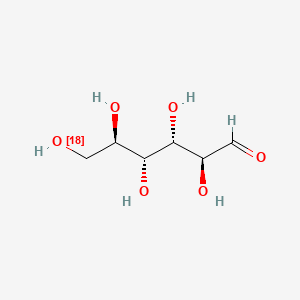
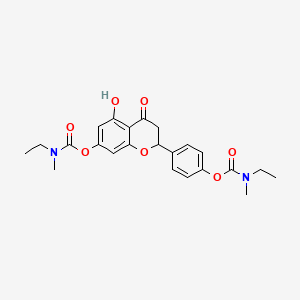

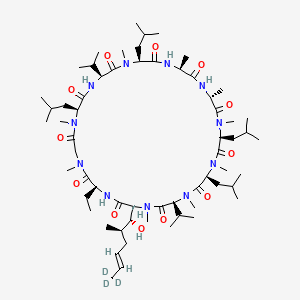

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
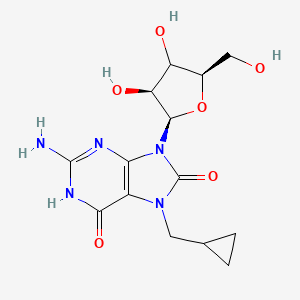
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)
